molecular formula C19H32O5 B11827986 Benzyl-PEG2-ethoxyethane-PEG2

Benzyl-PEG2-ethoxyethane-PEG2

Cat. No.: B11827986
M. Wt: 340.5 g/mol
InChI Key: ZTWNGJQFTJNQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-PEG2-ethoxyethane-PEG2 is a polyethylene glycol (PEG)-based PROTAC linker. This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are a novel class of therapeutic agents that induce the degradation of target proteins by the ubiquitin-proteasome system . The compound has a molecular formula of C₁₉H₃₂O₅ and a molecular weight of 340.45 g/mol.

Preparation Methods

The synthesis of Benzyl-PEG2-ethoxyethane-PEG2 involves the reaction of benzyl alcohol with ethylene glycol derivatives under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure the formation of the desired product . Industrial production methods often involve large-scale synthesis using automated systems to maintain consistency and purity .

Chemical Reactions Analysis

Benzyl-PEG2-ethoxyethane-PEG2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

Benzyl-PEG2-ethoxyethane-PEG2 has a wide range of scientific research applications:

    Chemistry: It is used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.

    Biology: The compound is used in biological research to target and degrade specific proteins, aiding in the study of cellular processes and disease mechanisms.

    Medicine: PROTACs synthesized using this compound are being explored as potential therapeutic agents for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new drugs and therapeutic agents, contributing to advancements in pharmaceutical research and development

Mechanism of Action

Benzyl-PEG2-ethoxyethane-PEG2 functions as a linker in PROTACs, which work by bringing the target protein and an E3 ubiquitin ligase into close proximity. This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions .

Comparison with Similar Compounds

Similar compounds to Benzyl-PEG2-ethoxyethane-PEG2 include other PEG-based PROTAC linkers such as:

  • Benzyl-PEG3-ethoxyethane-PEG3
  • Benzyl-PEG4-ethoxyethane-PEG4
  • Benzyl-PEG5-ethoxyethane-PEG5

These compounds share similar structures and functions but differ in the length of the PEG chain, which can affect their solubility, stability, and efficacy in PROTAC synthesis .

This compound stands out due to its specific balance of hydrophilicity and hydrophobicity, making it a versatile and effective linker in various applications.

Properties

Molecular Formula

C19H32O5

Molecular Weight

340.5 g/mol

IUPAC Name

2-[4-[4-(2-phenylmethoxyethoxy)butoxy]butoxy]ethanol

InChI

InChI=1S/C19H32O5/c20-10-15-22-13-6-4-11-21-12-5-7-14-23-16-17-24-18-19-8-2-1-3-9-19/h1-3,8-9,20H,4-7,10-18H2

InChI Key

ZTWNGJQFTJNQNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCCCOCCCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.